

Application of Juglone as a natural dye for fabrics and cosmetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Juglone*

Cat. No.: *B1673114*

[Get Quote](#)

Application Notes and Protocols for Juglone as a Natural Dye

Introduction

Juglone (5-hydroxy-1-4-naphthalenedione) is a naturally occurring phenolic compound found in the leaves, roots, and husks of plants from the Juglandaceae family, particularly the black walnut (*Juglans nigra*) and common walnut (*Juglans regia*).^{[1][2]} Historically, it has been used as a potent natural dye for fabrics, inks, and as a coloring agent in foods and cosmetics, where it is known as C.I. Natural Brown 7.^{[1][2]} **Juglone**'s ability to produce rich brown-to-black hues, coupled with its substantive nature on protein fibers, makes it a valuable colorant for textile applications.^[3] In cosmetics, it is utilized in hair dyes and self-tanning products due to its reaction with keratin proteins in the skin and hair.^{[4][5]} This document provides detailed application notes and protocols for researchers and scientists on the extraction and application of **juglone** for dyeing fabrics and its use in cosmetic formulations.

Section 1: Extraction of Juglone from Walnut Husks

The primary source of **juglone** for dyeing is the green husk of walnuts.^[6] Various extraction methods have been developed to isolate the compound, with solvent choice and conditions significantly impacting yield and purity.

Experimental Protocol: Extraction of Juglone

This protocol outlines two common methods for **juglone** extraction: a traditional aqueous method suitable for direct use in dyeing and a solvent-based method for obtaining a more concentrated extract.

Method 1: Alkaline Aqueous Extraction

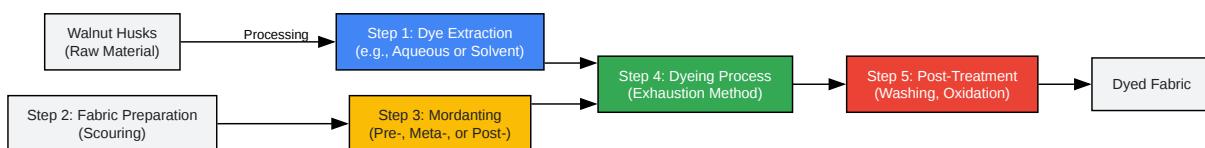
- Preparation: Collect green walnut husks. If not used fresh, they can be dried and powdered.
- Extraction: Create an alkaline solution by adjusting the pH of water to 10.
- Process: Submerge the powdered walnut husks in the alkaline solution. Heat the mixture to 40°C for 2 hours. This method is optimized for achieving a high dye yield for immediate use in a dye bath.
- Filtration: After extraction, filter the solution to remove solid plant material. The resulting colored liquid is the **juglone** extract.

Method 2: Microwave-Assisted Solvent Extraction[7]

- Preparation: Use dried and powdered walnut green husk residue (average grain size of 50 mesh).
- Solvent: Use chloroform as the extraction solvent. The optimal solid-to-liquid ratio is between 1:5 and 1:8.[7]
- Extraction: Place the husk residue and chloroform in a microwave reflux system. Subject the mixture to extraction at a low microwave power level.
- Filtration: Perform pumping filtration to separate the extract from the solid residue. Wash the filter residue with additional chloroform to maximize recovery.
- Concentration: Collect all the filtrate and concentrate it using decompression and rotary evaporation to obtain the **juglone** product. This method can achieve an extraction ratio of 92% with a product purity of 81.5%. [7]

Quantitative Data: Juglone Extraction

The efficiency of **juglone** extraction is influenced by the solvent and method used.


Source Material	Solvent	Method	Key Parameters	Yield/Efficiency	Reference
Walnut Green Husk	Chloroform	Microwave Reflux	Solid:Liquid ratio; 1:5-1:8	92% extraction product yield; 81.5% purity	[7]
Walnut Green Husk	Alkaline Water	Maceration	pH 10, 40°C, 2h	Optimal for dye extraction	
Walnut Green Husk	Supercritical CO ₂ with Ethanol	Supercritical Fluid	150 bar, 35°C, 375 µm particle size	37.26 mg extracted juglone	[6][8]
Walnut Wood Chips	Methanol	Solvent Extraction	N/A	More effective than chloroform and aqueous acetone	[9]
Walnut Shells	Aqueous Acetone (7:3)	Solvent Extraction	N/A	More effective than methanol and chloroform	[9]

Section 2: Application of Juglone as a Fabric Dye

Juglone is a direct (substantive) dye for protein fibers like wool and silk, meaning it does not strictly require a mordant to bind to the fiber.^[3] However, using mordants can significantly alter the final shade and improve color fastness properties. For cellulose fibers like cotton, a mordant is necessary.

Experimental Workflow: Fabric Dyeing with Juglone

The following diagram illustrates the general workflow for dyeing fabrics with a **juglone**-based natural dye.

[Click to download full resolution via product page](#)

Caption: Workflow for natural dyeing of fabrics using **Juglone** extract.

Experimental Protocols: Fabric Dyeing

Protocol 1: Dyeing Wool with **Juglone** Extract[10]

- **Scouring:** Wash the wool fabric thoroughly with a neutral detergent to remove impurities. Rinse well.
- **Mordanting (Optional but Recommended):**
 - **Pre-mordanting:** Prepare a mordant bath with alum (Aluminum Potassium Sulfate) at 12% Weight of Fabric (WOF).[11] Dissolve the alum in hot water. Add the wet, scoured wool and heat the bath to 82°C (180°F) for one hour.[11] Allow to cool before dyeing.
- **Dyeing:**
 - Prepare the dye bath using the **juglone** extract. An acidic pH of 3-4 significantly increases dye exhaustion.
 - The liquor ratio (fabric weight to dye bath volume) should be 1:20.[12]
 - Introduce the wet, mordanted wool into the dye bath at room temperature (e.g., 25°C).
 - Slowly raise the temperature to 55-95°C and maintain for 45-60 minutes, stirring occasionally.[10][12]
- **Post-Treatment:**
 - Allow the dye bath to cool completely before removing the fabric.

- Post-oxidation: To improve fixation and wash fastness, a post-oxidation step can be performed. This converts the **juglone** into an insoluble form within the fibers.
- Rinse the dyed fabric in cold and then warm water until the water runs clear.[12] Hang to dry away from direct sunlight.

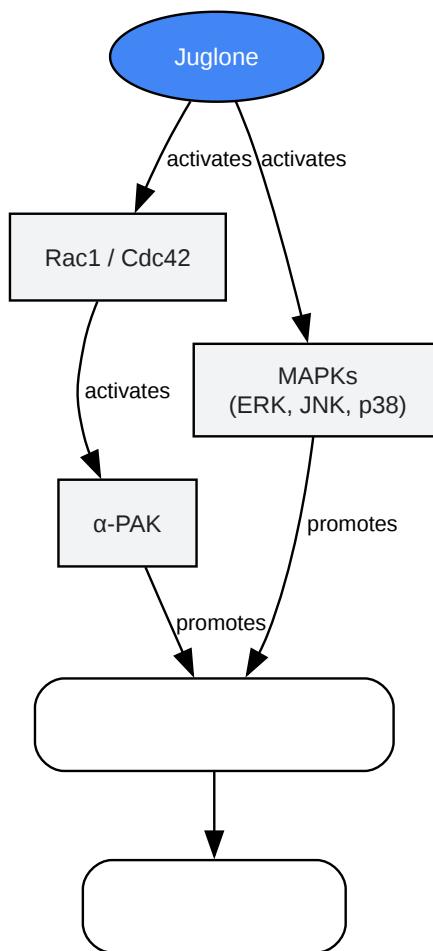
Protocol 2: Dyeing Cotton with **Juglone** Extract[11]

- Scouring: Wash the cotton fabric in a hot solution of soda ash and detergent to remove waxes and pectins. Rinse thoroughly.
- Tannin Treatment: Cellulose fibers require a tannin pre-treatment for effective mordanting. Simmer the scoured cotton in a tannin bath (e.g., 5-10% WOF Sumac or Quebracho Wood extract) for one hour. Let it steep overnight for best results.[11]
- Mordanting: Mordant the tannin-treated cotton with alum (12% WOF) as described for wool. Some dyers add 1% soda ash to neutralize the pH of the mordant bath.[11]
- Dyeing: Follow the dyeing procedure outlined for wool. A higher temperature of 82°C (180°F) is recommended for cotton.[11]
- Post-Treatment: Rinse and dry as described for wool.

Quantitative Data: Dyeing Parameters and Color Fastness

The choice of mordant and dyeing conditions significantly affects the final color and fastness properties of the fabric.

Fabric Type	Mordant	Dyeing Conditions	Color Strength (K/S)	Light Fastness (1-8 Scale)	Washing Fastness (1-5 Scale)	Rubbing Fastness (1-5 Scale)	Reference
Wool	None	pH 3	2.05	-	-	-	
Wool	K ₂ Cr ₂ O ₇	pH 4, 95°C, 1h	>20	4-5 (Good)	(Good-Excellent)	(Good-Excellent)	[12]
Wool	FeSO ₄	pH 4, 95°C, 1h	~15	4 (Good)	4 (Good)	4-5 (Good-Excellent)	[12]
Wool	Alum	pH 4, 95°C, 1h	~12	3-4 (Moderate-Good)	4 (Good)	4-5 (Good-Excellent)	[12]
Cotton	K ₂ Cr ₂ O ₇	pH 4, 95°C, 1h	~4	3 (Moderate)	3-4 (Moderate-Good)	4 (Good)	[12]
Polyester	Alum	90 min, meta-mordanting	Highest K/S	-	-	-	[13]
Polyester /Viscose	FeSO ₄	90 min, meta-mordanting	Highest K/S	-	-	-	[13]


Section 3: Application of Juglone in Cosmetics

Juglone is used in cosmetic formulations, primarily in hair dyes and self-tanning products.[\[2\]](#) Its mechanism involves a reaction with the keratin protein in skin and hair to produce a durable

orange-brown stain.^[4] Recent research also highlights its potential for skin regeneration and wound healing.^{[14][15]}

Signaling Pathway: Juglone in Skin Cell Migration

Juglone has been shown to promote skin wound healing by activating signaling pathways that enhance cell migration.^[14] It increases the activation of Cdc42 and Rac1, which in turn activates PAK, a key regulator of the cytoskeleton. This cascade, along with the activation of MAPKs (ERK, JNK, p38), promotes the migration of skin cells like keratinocytes and fibroblasts, accelerating wound closure.^{[14][16][17]}

[Click to download full resolution via product page](#)

Caption: **Juglone**-activated signaling pathway promoting skin cell migration.

Experimental Protocol: Preparation of a Topical O/W Cream with Juglone Extract

This protocol is adapted from methodologies for incorporating natural plant extracts into cosmetic formulations.[\[18\]](#)

- Preparation of Phases:
 - Oil Phase: Combine emulsifiers and emollients (e.g., Cetearyl Alcohol, Glyceryl Stearate, Stearic Acid, Caprylic/Capric Triglyceride). Heat to 75°C until all components are melted and homogenous.
 - Aqueous Phase: Combine water, humectants (e.g., Glycerin), and thickeners (e.g., Xanthan Gum). Heat to 75°C.
- Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a stable oil-in-water (O/W) emulsion.
- Cooling: Begin cooling the emulsion under gentle stirring.
- Addition of Active Ingredient: When the emulsion has cooled to below 40°C, add the prepared **Juglone** extract. A hydroethanolic extract is suitable for this purpose.[\[18\]](#) The concentration should be determined based on desired effect and safety data (e.g., non-toxic concentrations for skin cells are around 200-400 µg/mL).[\[18\]](#)
- Final Adjustments: Add other temperature-sensitive ingredients such as preservatives, antioxidants (e.g., ascorbic acid), and fragrance. Adjust the final pH of the formulation if necessary.
- Homogenization and Storage: Homogenize the final cream briefly to ensure uniform distribution of all ingredients. Store in an airtight container protected from light.

Quantitative Data: Juglone in Cosmetic Applications

Application	Parameter	Observation/Result	Reference
Skin Cell Viability	Cytotoxicity (HaCaT cells)	Viability maintained up to 98% at 400 µg/mL of <i>J. regia</i> leaf extract.	[18]
Skin Cell Migration	Wound Healing (in vitro)	Optimal cell migration observed at a juglone concentration of 5 µM.	[14]
UV Protection	Monochromatic Protection Factor	Aqueous walnut extract: PF of 5-7. Oily walnut extract: PF of 2.	[4]
Formulation Stability	Thermal Stability of Extract	Juglone in ethanol/methanol is sensitive to heat; degradation occurs at temperatures of 60-70°C over several hours.	[19][20]
Hair Dyeing	Mordant/Developer	Ferrous sulfate (mordant) and ascorbic acid (developer) can be used with walnut husk extract for natural hair color.	[5]

Safety Considerations

While widely used, **juglone** is not without potential hazards. It is classified as a skin irritant (H315) and can cause serious eye irritation (H319).^[1] High concentrations can be cytotoxic. ^[21] Case reports, though rare, have documented skin hyperpigmentation and contact dermatitis from direct contact with *Juglans regia*.^[22] Therefore, appropriate safety precautions, including wearing personal protective equipment (gloves, safety glasses), should be taken.

when handling pure **juglone** or concentrated extracts. For cosmetic applications, formulation concentrations must be carefully optimized to be non-toxic and non-irritating to the skin.[18][22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acs.org [acs.org]
- 2. Juglone - Wikipedia [en.wikipedia.org]
- 3. blog.ellistextiles.com [blog.ellistextiles.com]
- 4. WALNUT EXTRACT COMPONENT JUGLONE HAS UV ABSORPTION POTENTIAL [insights.citeline.com]
- 5. A Comprehensive Review on the Chemical Constituents and Functional Uses of Walnut (*Juglans spp.*) Husk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101906030B - Method for extracting juglone from walnut green husk residue by microwave reflux - Google Patents [patents.google.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. tandfonline.com [tandfonline.com]
- 10. Environmental friendly extraction of walnut bark-based juglone natural colorant for dyeing studies of wool fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dyeing With Black Walnut Hull (*Juglans Nigra*) — Shepherd Textiles [shepherdtextiles.com]
- 12. asianpubs.org [asianpubs.org]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. Juglone ameliorates skin wound healing by promoting skin cell migration through Rac1/Cdc42/PAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KR20160148080A - A composition for skin regeneration comprising Juglone - Google Patents [patents.google.com]

- 16. Effect of juglone on C-32 and COLO 829 melanoma cells in in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Valorization of Juglans regia Leaves as Cosmeceutical Ingredients: Bioactivity Evaluation and Final Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal stability data of juglone from extracts of walnut (Juglans regia) green husk, and technologies used to concentrate juglone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of Juglone on Neutrophil Degranulation and Myeloperoxidase Activity Related to Equine Laminitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Juglone as a natural dye for fabrics and cosmetics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1673114#application-of-juglone-as-a-natural-dye-for-fabrics-and-cosmetics\]](https://www.benchchem.com/product/b1673114#application-of-juglone-as-a-natural-dye-for-fabrics-and-cosmetics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com